
16,16-dimethyl prostaglandin E2
Vue d'ensemble
Description
16,16-Diméthyl Prostaglandine E2 (dmPGE2) est un analogue synthétique de la Prostaglandine E2. Les prostaglandines sont des composés lipidiques qui exercent des fonctions similaires à celles des hormones dans l'organisme. dmPGE2 est connu pour sa stabilité accrue et sa résistance à la dégradation métabolique, ce qui en fait un outil précieux en recherche scientifique .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction
La synthèse de la 16,16-Diméthyl Prostaglandine E2 implique la modification de la molécule naturelle de la Prostaglandine E2Cette modification est réalisée par une série de réactions chimiques, notamment l'estérification, la réduction et l'oxydation .
Méthodes de Production Industrielle
La production industrielle de la 16,16-Diméthyl Prostaglandine E2 implique une synthèse chimique à grande échelle utilisant des méthodes similaires à celles des laboratoires, mais optimisées pour l'efficacité et le rendement. Le processus comprend des mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Metabolic Stability and Resistance to Enzymatic Degradation
dmPGE₂’s 16,16-dimethyl substitution renders it resistant to oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , the primary enzyme responsible for prostaglandin catabolism. This modification significantly extends its half-life compared to native PGE₂.
Property | dmPGE₂ | PGE₂ | Source |
---|---|---|---|
Susceptibility to 15-PGDH | Resistant | Highly susceptible | |
Metabolic half-life | Extended (exact values not reported) | Short (~minutes in vivo) |
Receptor Binding and Signaling
dmPGE₂ retains affinity for all four prostaglandin E receptors (EP1–EP4), mimicking PGE₂’s signaling but with prolonged effects due to its stability.
Cytoprotective Effects in Gastric Mucosa
dmPGE₂ reduces aspirin (ASA)-induced cell damage in gastric mucosa by 80–90% at 0.1 µg/kg (intravenous) or 1.0 µg/kg (oral), independent of cAMP modulation .
Suppression of Colonic Mucosal Hyperplasia
dmPGE₂ counters indomethacin-induced increases in ornithine decarboxylase (ODC) and DNA synthesis in rat colon, restoring normal proliferative zones .
Parameter | Indomethacin Effect | dmPGE₂ Co-Treatment Effect | Source |
---|---|---|---|
ODC activity | ↑ 300% | Normalized | |
DNA synthesis (³H-thymidine) | ↑ 250% | ↓ 70% |
Stability Under Experimental Conditions
dmPGE₂ remains stable under standard storage conditions but degrades in prolonged exposure to physiological pH or elevated temperatures.
Modulation of Oxidative Stress Pathways
In renal proximal tubular cells, dmPGE₂ upregulates stress-response proteins (e.g., HSP90β, GRP78 ) via thromboxane-like receptor activation, mitigating oxidative injury from nephrotoxic agents .
Key Structural Determinants of Reactivity
The 16,16-dimethyl group disrupts enzymatic recognition by 15-PGDH, while the carboxylic acid moiety at C1 ensures receptor binding .
Applications De Recherche Scientifique
Gastrointestinal Applications
Gastric Mucosal Protection
dmPGE2 has been shown to enhance gastric mucosal blood flow and reduce acid secretion in experimental models. A study demonstrated that topical application of dmPGE2 significantly increased mucosal blood flow in a canine model while simultaneously inhibiting histamine-stimulated acid secretion. Specifically, the mucosal blood flow increased from 1.2 ± 0.1 to 2.5 ± 0.5 ml/min (P < 0.05), and acid secretion decreased from 22.5 ± 3.1 to 8.4 ± 1.2 microEq/min (P < 0.01) in the test mucosa .
Protection Against Intestinal Injury
In another study involving rats, dmPGE2 was found to protect the small intestine from injury caused by chenodeoxycholic acid. Although it induced villus contraction, which was hypothesized to accelerate mucosal restitution, the study concluded that this contraction did not significantly enhance the rate of mucosal healing following injury .
Oncology Applications
Radiation-Induced Alopecia Prevention
dmPGE2 has been investigated for its protective effects against radiation-induced alopecia in animal models. In a study involving B6D2F1 male mice, both subcutaneous and topical administration of dmPGE2 showed significant protection against hair loss following gamma irradiation. Mice treated with dmPGE2 had higher hair counts post-irradiation compared to controls, indicating its potential utility in mitigating hair loss during cancer treatments .
Cytoprotection in Cancer Therapy
Research indicates that dmPGE2 can provide cytoprotection against chemical injuries related to cancer therapies. In studies examining its effects on aspirin-induced damage to gastric epithelial cells, dmPGE2 significantly reduced cell damage as measured by chromium release assays, suggesting its role in protecting gastric mucosa during NSAID treatments .
Hematological Applications
Enhancement of Hematopoietic Stem Cell Engraftment
dmPGE2 is being developed as a therapeutic agent to enhance hematopoietic stem cell (HSC) engraftment in patients undergoing hematopoietic stem cell transplantation (HSCT). Clinical trials have demonstrated that modulating umbilical cord blood units with dmPGE2 improves the engraftment of HSCs, leading to better patient outcomes in terms of neutrophil recovery and reduced incidence of complications such as graft-versus-host disease (GvHD) .
Summary Table of Applications
Conclusions
This compound is a versatile compound with significant applications across various medical fields, particularly in gastroenterology, oncology, and hematology. Its protective effects on gastric mucosa and hair follicles during radiation therapy highlight its potential as a therapeutic agent to mitigate side effects associated with cancer treatments. Ongoing research into its role in enhancing HSC engraftment further underscores its importance in improving patient outcomes in hematological malignancies.
Mécanisme D'action
The primary mechanism of action for 16,16-Dimethyl Prostaglandin E2 involves the activation of prostaglandin E receptors, particularly EP2 and EP4. This activation leads to a cascade of intracellular signaling events, including the production of cyclic adenosine monophosphate (cAMP). These pathways play critical roles in modulating inflammatory responses, vasodilation, and the protection of gastrointestinal mucosa .
Comparaison Avec Des Composés Similaires
Composés Similaires
Prostaglandine E2 (PGE2) : La forme naturelle du composé, moins stable et plus susceptible à la dégradation métabolique.
15-Méthyl Prostaglandine E2 : Un autre analogue synthétique présentant des propriétés similaires mais des profils de stabilité et d'activité différents.
Prostaglandine F2α (PGF2α) : Un composé apparenté présentant des effets physiologiques distincts.
Unicité
La 16,16-Diméthyl Prostaglandine E2 est unique en raison de sa stabilité accrue et de sa résistance à la dégradation métabolique, ce qui la rend plus efficace dans les études à long terme et les applications thérapeutiques. Sa capacité à activer des récepteurs spécifiques de la prostaglandine avec une forte affinité la distingue également des autres analogues .
Activité Biologique
16,16-Dimethyl Prostaglandin E2 (dmPGE2) is a synthetic analog of prostaglandin E2 (PGE2), designed to enhance stability and biological activity. Research into its biological effects has revealed significant implications in various physiological and pathological processes, including hematopoiesis, gastric function, and immunosuppression.
- Chemical Name: (5Z,11α,13E,15R)-11,15-Dihydroxy-16,16-dimethyl-9-oxo-prosta-5,13-dien-1oic acid
- Molecular Formula: C21H34O5
- Purity: ≥95% .
Hematopoietic Stem Cell Regulation
dmPGE2 has been shown to significantly increase the formation of hematopoietic colonies from embryonic stem cells (ESCs) in mouse models. It enhances the number of hematopoietic stem cells (HSCs) and boosts Wnt signaling pathways within these cells in zebrafish embryos. This activity suggests a potential role for dmPGE2 in regenerative medicine and stem cell therapy .
Gastric Acid Secretion Inhibition
Research indicates that dmPGE2 is a potent inhibitor of gastric acid secretion and gastrin release. In clinical studies involving patients with duodenal ulcers, intravenous and oral administration of dmPGE2 resulted in an 80-90% reduction in postprandial gastric acid secretion. Notably, doses as low as 0.1 micrograms/kg intravenously were effective without significant side effects .
Cytoprotection and Ulcer Healing
dmPGE2 exhibits cytoprotective properties in gastric mucosa, reducing ulceration incidence in experimental models. For instance, studies on amphibian gastric sacs showed that dmPGE2 significantly decreased ulceration caused by histamine in bicarbonate-free media. This protective effect is independent of alterations in acid secretion or blood flow .
Immunosuppressive Effects
In transplantation models, dmPGE2 has demonstrated immunosuppressive properties. Studies have shown that it can delay allograft rejection when used alongside low-dose cyclosporine A (CsA). The combination therapy resulted in reduced rejection intensity and prolonged survival in animal models .
Research Findings and Case Studies
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-17,19-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOBBBBDJSWHMU-WMBBNPMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025748 | |
Record name | 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39746-25-3 | |
Record name | 16,16-Dimethyl-PGE2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39746-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16,16-Dimethylprostaglandin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16,16-Dimethylprostaglandin E2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16,16-DIMETHYLPROSTAGLANDIN E2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790V82VAC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.